4-Methylquinoline-2-carbonitrile
Overview
Description
4-Methylquinoline-2-carbonitrile is a quinoline derivative, a class of compounds known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit significant biological activities, including antimicrobial, antimalarial, and anticancer properties .
Mechanism of Action
Action Environment
The action of 4-Methylquinoline-2-carbonitrile can be influenced by various environmental factors. For instance, a study found that the photoinduced substitution reaction of this compound in cyclohexane showed an external magnetic field effect . This suggests that environmental factors such as light and magnetic fields could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Quinolines, the class of compounds to which 4-Methylquinoline-2-carbonitrile belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to their electrophilic character, allowing them to undergo nucleophilic attack .
Cellular Effects
Studies have shown that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been found that the photoinduced substitution reaction of this compound in ethanol undergoes an external magnetic field effect due to both HFI-J and Δg mechanisms .
Temporal Effects in Laboratory Settings
It has been observed that the photoinduced substitution reaction of this compound in ethanol and cyclohexane shows an external magnetic field effect .
Metabolic Pathways
Quinolines are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes montmorillonite K-10, a strong and environmentally benign solid acid, as a catalyst . Additionally, a Friedlander heteroannulation method using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst provides regiospecific synthesis under solvent-free conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches aim to minimize the use of hazardous chemicals and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, such as photoinduced substitution in ethanol.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, montmorillonite K-10, and nano ZnO . Reaction conditions often involve solvent-free environments or the use of green solvents like ethanol .
Major Products Formed
Major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
4-Methylquinoline-2-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methylquinoline-2-carbonitrile include:
- 4-Hydroxy-2-quinolones
- 4-Arylquinoline-2-carboxylate derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4-methylquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSCKRIEGYCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344549 | |
Record name | 4-Methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10590-69-9 | |
Record name | 4-Methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of benzophenone in the photochemistry of 4-Methylquinoline-2-carbonitrile?
A2: Benzophenone acts as a photosensitizer in the reaction of this compound. [] Instead of direct energy transfer from light to this compound, the reaction proceeds through the formation of a benzophenone ketyl radical. [] This ketyl radical then interacts with this compound in its ground state, ultimately leading to the formation of 2-(hydroxydiphenylmethyl)-4-methylquinoline. []
Q2: What are the key differences in the photochemical reactivity of 2-quinolinecarbonitrile derivatives?
A3: While all three investigated 2-quinolinecarbonitrile derivatives (2-quinolinecarbonitrile, this compound, and 4-chloroquinoline-2-carbonitrile) undergo photochemical reactions in the presence of benzophenone, their reaction pathways differ. [] 2-Quinolinecarbonitrile proceeds through its triplet excited state (T1) populated by energy transfer from benzophenone, resulting in the formation of triazapentaphene. [] In contrast, both this compound and 4-chloroquinoline-2-carbonitrile react through a mechanism involving the benzophenone ketyl radical, ultimately yielding 2-(hydroxydiphenylmethyl)-4-methylquinoline and 4,4′- bi-(2,2′-dicyano)quinoline, respectively. [] These differences highlight the significant role of substituents on the quinoline ring in dictating the photochemical reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.